Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate
Description
Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate is a thiazole-based carbamate derivative featuring a formyl (-CHO) group at the 4-position of the thiazole ring and an ethyl carbamate moiety at the 2-position. This compound belongs to a broader class of functionalized thiazoles, which are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and versatility in organic synthesis. The ethyl carbamate group may influence solubility and reactivity compared to bulkier tert-butyl analogs, making it a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
ethyl N-(4-formyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-7(11)9-6-8-5(3-10)4-13-6/h3-4H,2H2,1H3,(H,8,9,11) |
InChI Key |
AAWWQCHABANWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole carbamates with varying substituents exhibit distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-formyl group in ethyl 4-formyl-1,3-thiazol-2-ylcarbamate introduces electrophilic reactivity, enabling cross-coupling or condensation reactions (e.g., with amines or hydrazines) . In contrast, saturated dihydrothiazoles (e.g., ) exhibit reduced reactivity due to the lack of aromatic conjugation.
- Carbamate Groups : Ethyl carbamates generally offer better solubility in polar solvents compared to tert-butyl analogs, which are bulkier and may hinder crystallinity .
- Biological Relevance: Compounds like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-... () demonstrate the role of nitro groups in enhancing antitumor activity, suggesting that the formyl group in the target compound could be modified for similar applications .
Crystallographic and Spectroscopic Data
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